Cas no 1248142-10-0 (1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine)

1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is a heterocyclic compound featuring a piperazine core linked to a 4-nitro-1H-pyrazole moiety via an ethyl spacer. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic properties, facilitating further functionalization, while the piperazine ring contributes to solubility and binding affinity in biologically active molecules. Its well-defined molecular architecture ensures consistent performance in nucleophilic substitution and coupling reactions. The compound is particularly useful in the development of targeted therapeutics and specialty chemicals, where precise structural modifications are critical. High purity and stability under standard conditions further underscore its utility in research and industrial applications.
1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine structure
1248142-10-0 structure
Product Name:1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine
CAS No:1248142-10-0
MF:C9H15N5O2
MW:225.247700929642
MDL:MFCD16076302
CID:4580756
PubChem ID:61684167
Update Time:2025-05-19

1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine
    • Piperazine, 1-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-
    • 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazin
    • AS-8995
    • MFCD16076302
    • 1-[2-(4-nitropyrazol-1-yl)ethyl]piperazine
    • F74910
    • AKOS010950348
    • 1-(2-(4-Nitro-1H-pyrazol-1-yl)ethyl)piperazine
    • 1248142-10-0
    • CS-0334751
    • MDL: MFCD16076302
    • Inchi: 1S/C9H15N5O2/c15-14(16)9-7-11-13(8-9)6-5-12-3-1-10-2-4-12/h7-8,10H,1-6H2
    • InChI Key: ISWRGXGTRMZTJK-UHFFFAOYSA-N
    • SMILES: N1(CCN2C=C([N+]([O-])=O)C=N2)CCNCC1

Computed Properties

  • Exact Mass: 225.12257474g/mol
  • Monoisotopic Mass: 225.12257474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 78.9Ų

1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine Pricemore >>

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1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1248142-10-0)1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine
Order Number:A1167315
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):212.0
Email:sales@amadischem.com

1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine Related Literature

Additional information on 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine

Introduction to 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine and Its Significance in Modern Chemical Biology

1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine, a compound with the CAS number 1248142-10-0, represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound, characterized by its unique structural motif, has garnered significant attention due to its potential applications in drug discovery and therapeutic development. The presence of both a nitro group and a piperazine ring in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further investigation.

The structural composition of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is meticulously designed to interact with biological targets in a specific manner. The 4-Nitro-1H-pyrazol-1-yl moiety, in particular, is known for its ability to modulate various biological pathways, making it a key component in the development of novel bioactive molecules. This section delves into the compound's chemical characteristics, its potential biological activities, and the latest research findings that underscore its significance in contemporary pharmaceutical studies.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse pharmacological properties. Among these, piperazine derivatives have emerged as particularly promising candidates for the development of drugs targeting neurological and cardiovascular disorders. The nitro group in 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine not only contributes to its reactivity but also enhances its binding affinity to certain biological receptors. This dual functionality makes the compound an attractive scaffold for medicinal chemists seeking to design molecules with enhanced therapeutic efficacy.

The synthesis of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine involves a series of well-defined chemical transformations that highlight the compound's synthetic accessibility. The use of advanced synthetic methodologies allows for the precise construction of its molecular framework, enabling researchers to fine-tune its properties for specific applications. Recent advancements in catalytic processes have further streamlined the synthesis of this compound, making it more feasible for large-scale production and commercialization.

Beyond its structural significance, 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine has shown promise in preclinical studies as a potential therapeutic agent. Research indicates that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, studies have suggested that it could interact with enzymes involved in neurotransmitter metabolism, potentially leading to novel treatments for neurological disorders. Additionally, its interaction with cardiovascular receptors has been explored, indicating its potential role in managing conditions related to heart health.

The nitro group present in the molecular structure of 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine is particularly noteworthy for its ability to influence the compound's pharmacokinetic profile. Nitroaromatic compounds are known for their stability and bioavailability, which are critical factors in drug development. The presence of this group enhances the compound's solubility and metabolic stability, making it more suitable for therapeutic use. Furthermore, the nitro group can be further functionalized to introduce additional pharmacological properties, expanding the compound's therapeutic potential.

In conclusion, 1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics targeting various diseases. The ongoing exploration of its pharmacological properties underscores its importance as a cornerstone molecule in modern drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1248142-10-0)1-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]piperazine
A1167315
Purity:99%
Quantity:1g
Price ($):212.0
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